molecular formula C11H13IZn B14893245 4-(4-Methylphenyl)-2-butenylzinc iodide

4-(4-Methylphenyl)-2-butenylzinc iodide

Cat. No.: B14893245
M. Wt: 337.5 g/mol
InChI Key: HBSBBSDPSGDVDF-UHFFFAOYSA-M
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Description

4-(4-Methylphenyl)-2-butenylzinc iodide is an organozinc reagent characterized by a butenyl chain substituted with a 4-methylphenyl group and a zinc-iodide moiety. Organozinc compounds are pivotal in synthetic chemistry, particularly in cross-coupling reactions (e.g., Negishi coupling), where their stability and reactivity enable selective bond formation .

Properties

Molecular Formula

C11H13IZn

Molecular Weight

337.5 g/mol

IUPAC Name

1-but-3-enyl-4-methylbenzene;iodozinc(1+)

InChI

InChI=1S/C11H13.HI.Zn/c1-3-4-5-11-8-6-10(2)7-9-11;;/h6-9H,1,4-5H2,2H3;1H;/q-1;;+2/p-1

InChI Key

HBSBBSDPSGDVDF-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)CC[C-]=C.[Zn+]I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylphenyl)-2-butenylzinc iodide typically involves the reaction of 4-(4-Methylphenyl)-2-butenyl bromide with zinc in the presence of iodine. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

4-(4-Methylphenyl)-2-butenyl bromide+Zn+I24-(4-Methylphenyl)-2-butenylzinc iodide\text{4-(4-Methylphenyl)-2-butenyl bromide} + \text{Zn} + \text{I}_2 \rightarrow \text{this compound} 4-(4-Methylphenyl)-2-butenyl bromide+Zn+I2​→4-(4-Methylphenyl)-2-butenylzinc iodide

Industrial Production Methods

While the laboratory synthesis of this compound is well-documented, industrial production methods are less common due to the specialized conditions required. scaling up the reaction involves similar principles, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylphenyl)-2-butenylzinc iodide is known to undergo several types of chemical reactions, including:

    Nucleophilic Addition: This compound can add to electrophilic carbonyl compounds to form alcohols.

    Transmetalation: It can participate in transmetalation reactions with palladium or nickel catalysts, facilitating cross-coupling reactions.

    Substitution: The iodide ion can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Addition: Typically involves aldehydes or ketones as electrophiles, with the reaction carried out in THF at low temperatures.

    Transmetalation: Often uses palladium or nickel catalysts, with reactions conducted under inert atmospheres.

    Substitution: Can involve various nucleophiles such as halides or alkoxides, with reactions performed in polar aprotic solvents.

Major Products Formed

    Alcohols: From nucleophilic addition to carbonyl compounds.

    Coupled Products: From cross-coupling reactions, forming new carbon-carbon bonds.

    Substituted Compounds: From substitution reactions, yielding diverse organic molecules.

Scientific Research Applications

4-(4-Methylphenyl)-2-butenylzinc iodide has several applications in scientific research:

    Organic Synthesis: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Medicinal Chemistry: Plays a role in the synthesis of pharmaceutical intermediates and active compounds.

    Material Science: Utilized in the preparation of organic materials with specific electronic properties.

    Catalysis: Serves as a reagent in catalytic processes, enhancing reaction efficiency and selectivity.

Mechanism of Action

The mechanism by which 4-(4-Methylphenyl)-2-butenylzinc iodide exerts its effects is primarily through its role as a nucleophile in organic reactions. The zinc atom coordinates with the carbon atoms, stabilizing the negative charge and facilitating nucleophilic attack on electrophilic centers. This coordination is crucial in transmetalation reactions, where the zinc compound transfers its organic group to a metal catalyst, enabling cross-coupling.

Comparison with Similar Compounds

Key Observations :

  • Iodide Counterion : The iodide in this compound likely increases its electrophilicity compared to chloride or bromide analogs, similar to sulfonamide iodides .
  • Methylphenyl Group : The 4-methylphenyl substituent introduces steric bulk, which may reduce undesired side reactions while enhancing substrate selectivity, as seen in biphenylcarboxylic acid derivatives .
  • Butenyl Chain : The unsaturated butenyl chain could improve solubility in organic solvents compared to saturated alkyl-zinc reagents, akin to vinylboronic acids .

Unique Attributes of this compound

  • Dual Functional Groups: The combination of a conjugated butenyl chain and electron-donating methylphenyl group balances reactivity and stability, a feature absent in simpler organozinc reagents.
  • Anion Effects : The iodide counterion may facilitate oxidative addition in cross-coupling reactions more effectively than bromide or chloride .

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